molecular formula C29H31N3O3 B2691944 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 847394-41-6

1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2691944
CAS No.: 847394-41-6
M. Wt: 469.585
InChI Key: KBCNGWQXUDBWRW-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a benzodiazol-2-yl group linked via a 3-(2-methoxyphenoxy)propyl chain and a 2,4-dimethylphenyl moiety. The benzodiazol-2-yl group may enhance binding affinity to biological targets through π-π stacking, while the 2-methoxyphenoxy substituent could influence solubility and metabolic stability .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O3/c1-20-13-14-24(21(2)17-20)32-19-22(18-28(32)33)29-30-23-9-4-5-10-25(23)31(29)15-8-16-35-27-12-7-6-11-26(27)34-3/h4-7,9-14,17,22H,8,15-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNGWQXUDBWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pharmacological Activity

Compound Target Receptor (pKi) Antiarrhythmic ED50 (mg/kg) Hypotensive Effect (Duration) Reference
Target Compound* Not reported Not reported Not reported
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one α1-AR: 7.13 1.0 (prophylactic) >1 hour (at 2.5 mg/kg)
1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one α2-AR: 7.29
3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(4-propyl-phenyl)-1,5-dihydro-pyrrol-2-one Significant hypotensive effect

Key Findings :

  • Piperazine-substituted pyrrolidin-2-one derivatives exhibit high α1-/α2-AR affinity, with chloro-substituents enhancing receptor selectivity .
  • Hydroxy and bulky aryl groups (e.g., 4-propyl-phenyl) correlate with prolonged hypotensive effects, likely due to improved metabolic stability .
  • The absence of a piperazine group in the target compound suggests divergent pharmacological targets, possibly favoring benzodiazol-mediated mechanisms .

Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound* ~509.6 (calculated) Not reported 2,4-Dimethylphenyl, 2-methoxyphenoxy
4-{1-[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methyl-2-propanyl)-2-pyrrolidinone 529.7 Not reported 2,6-Dimethylphenoxy, hydroxypropyl
5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one 408.2 263–265 tert-Butyl, hydroxypropyl
2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol 483.5 Not reported Salicylaldehyde-derived Schiff base

Key Findings :

  • Bulky substituents (e.g., tert-butyl) increase melting points, suggesting stronger crystal lattice interactions .

Key Findings :

  • Aldehyde condensations (e.g., with 4-propyl benzaldehyde) yield pyrrolidin-2-one derivatives in moderate-to-high yields (52–62%) .
  • Schiff base formation (as in ) offers a route to structurally complex benzodiazol-2-yl derivatives but may require optimization for scalability.

Biological Activity

1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a benzodiazole ring and a pyrrolidinone moiety, making it a subject of interest for various biological applications. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

The molecular formula for this compound is C29H31N3O3C_{29}H_{31}N_{3}O_{3}, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Characteristics

The compound features:

  • A benzodiazole ring that contributes to its biological activity.
  • A pyrrolidinone moiety that enhances its pharmacological properties.
  • Multiple aromatic groups which may influence its interaction with biological targets.
PropertyValue
Molecular Weight469.58 g/mol
Melting PointNot specified in literature
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Molecular Targets

  • Ion Channels : The compound modulates the activity of sodium and potassium channels, which are crucial for maintaining cellular homeostasis.
  • Enzymes : It interacts with various enzymes involved in cellular signaling pathways.

Pathways Involved

The compound influences several key signaling pathways that regulate cellular functions, including:

  • Calcium signaling pathways : Important for muscle contraction and neurotransmitter release.
  • Signal transduction pathways : Affecting cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that this compound may have applications in treating various diseases due to its ability to modulate ion channels and enzyme activity. Some potential therapeutic areas include:

  • Cardiovascular Diseases : Its effects on ion channels suggest a role in managing conditions like arrhythmias.
  • Cancer Research : Investigated for its ability to inhibit tumor growth through modulation of cellular pathways.

Case Studies

  • Cardiac Function Studies : In animal models, the compound has shown promise in improving myocardial function by modulating late sodium current during cardiac stress conditions.
  • Cancer Cell Line Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

Recent Investigations

Recent studies have focused on the pharmacological effects and mechanisms of action of this compound:

  • A study published in Frontiers in Physiology explored its effects on cardiac myocytes under hypoxic conditions, revealing its potential to prevent arrhythmias by inhibiting late sodium current .
  • Another investigation highlighted its anti-cancer properties, showing that it can induce cell cycle arrest in glioblastoma cells .

Table 2: Summary of Research Findings

Study FocusKey Findings
Cardiac FunctionImproved myocardial function under stress
Cancer Cell ProliferationInduced apoptosis in glioblastoma cell lines
Ion Channel ModulationInhibition of late sodium current

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